molecular formula C10H29N2O14P3 B12800720 Einecs 273-283-3 CAS No. 68955-57-7

Einecs 273-283-3

Cat. No.: B12800720
CAS No.: 68955-57-7
M. Wt: 494.26 g/mol
InChI Key: ZNVBUIVLBZVPCQ-UHFFFAOYSA-N
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Description

Einecs 273-283-3 is a useful research compound. Its molecular formula is C10H29N2O14P3 and its molecular weight is 494.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68955-57-7

Molecular Formula

C10H29N2O14P3

Molecular Weight

494.26 g/mol

IUPAC Name

2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C6H18NO12P3.C4H11NO2/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;6-3-1-5-2-4-7/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);5-7H,1-4H2

InChI Key

ZNVBUIVLBZVPCQ-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCO.C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O

Origin of Product

United States

Nomenclature and Classification of Complex Chemical Entities in Research Contexts

Historical Context of EINECS Registration and Complex Substance Identification

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to list all chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981. This inventory was a crucial step in regulating chemicals, distinguishing between "existing" and "new" substances. Substances listed in EINECS are considered "phase-in" substances under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation.

The registration process for EINECS required the submission of information to identify each substance. However, for substances with complex or variable compositions, such as reaction products or materials from natural sources, precise identification according to classical chemical nomenclature was often not possible. These substances were categorized as UVCBs. The inclusion of UVCBs in EINECS acknowledged the commercial reality of these complex materials and the need to regulate them, even in the absence of a single, definitive chemical structure. This set a precedent for the ongoing regulatory challenges posed by such complex chemical entities.

Methodological Approaches to Definitive Chemical Identification of Substances Associated with EINECS 273-283-3

The substance associated with this compound is identified as "Amines, C12-14-tert-alkyl". Definitive chemical identification of this UVCB substance relies on a combination of advanced analytical techniques to characterize its complex composition.

Gas chromatography (GC) is a fundamental technique for separating the various components of the amine mixture. nih.govchrom-china.comoup.comoup.com When coupled with a flame ionization detector (FID), GC can provide quantitative information about the different alkyl amine congeners present. nih.govchrom-china.comoup.comoup.com For more detailed structural elucidation, mass spectrometry (MS) is employed. Gas chromatography-mass spectrometry (GC-MS) allows for the identification of individual components based on their mass spectra. researchgate.neth-brs.de

The table below summarizes key analytical methods used for the characterization of "Amines, C12-14-tert-alkyl" and similar complex amine mixtures.

Analytical TechniquePurposeKey Findings
Gas Chromatography (GC) Separation of individual amine components based on boiling point and polarity. nih.govchrom-china.comoup.comoup.comProvides a "fingerprint" of the mixture and allows for quantification of major components. nih.govchrom-china.comoup.comoup.com
Mass Spectrometry (MS) Identification of the molecular weight and structure of separated components. researchgate.neth-brs.deConfirms the presence of C12, C13, and C14 tertiary alkyl amines and helps to identify isomers. researchgate.net
Infrared Spectroscopy (IR) Identification of functional groups present in the substance.Confirms the presence of amine functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms.Can help to elucidate the specific isomeric structures of the tertiary alkyl groups.

These methods, often used in combination, provide a comprehensive profile of the substance, allowing for its identification and characterization despite its variable nature.

Challenges in Molecular Formula Assignment for Substances of Unknown or Variable Composition (UVCBs) in Relation to this compound

Substances of Unknown or Variable Composition, Complex reaction products or Biological materials (UVCBs) present significant challenges for traditional chemical nomenclature and molecular formula assignment. nih.govepa.gov The substance "Amines, C12-14-tert-alkyl" is a classic example of a UVCB. haz-map.com

The primary challenges in assigning a single molecular formula to this substance include:

Variable Carbon Chain Length: The designation "C12-14" indicates that the substance is a mixture of molecules with alkyl chains of 12, 13, and 14 carbon atoms. ontosight.ai The relative proportions of these different chain lengths can vary between batches, depending on the manufacturing process and starting materials. epa.gov

Isomeric Complexity: The term "tert-alkyl" signifies a branched alkyl group. For each carbon number (C12, C13, and C14), there can be numerous possible isomers with different branching structures. The exact isomeric distribution is often not fully characterized and can contribute to the variability of the substance.

Presence of Impurities: The manufacturing process may result in the presence of impurities or by-products, further complicating the chemical composition.

Due to these factors, a single, precise molecular formula cannot be assigned. Instead, the substance is described by its name, which conveys its UVCB nature, and is identified by its EINECS and CAS numbers. This approach is recognized by regulatory frameworks like REACH, which have specific guidance for the identification and registration of UVCB substances. molybdenumconsortium.orgeuropa.eu

Interrelationship between this compound and Associated CAS Registry Numbers (e.g., 68955-53-3) in Academic Literature

In scientific and regulatory literature, chemical substances are often identified by multiple numbering systems to ensure clarity and avoid ambiguity. For the substance "Amines, C12-14-tert-alkyl", both the EINECS number 273-283-3 and the CAS Registry Number 68955-53-3 are used. haz-map.comechemi.comchemicalbook.comlookchem.comchemnet.comechemportal.orgparchem.com

The EINECS number is a European identifier assigned to substances that were commercially available in Europe between 1971 and 1981. The CAS Registry Number , assigned by the Chemical Abstracts Service, is a globally recognized unique identifier for chemical substances.

The following table illustrates the relationship between these identifiers for the substance :

IdentifierNumberDescription
EINECS Number 273-283-3European Inventory of Existing Commercial Chemical Substances identifier.
CAS Registry Number 68955-53-3Chemical Abstracts Service unique identifier. haz-map.comechemi.comchemicalbook.comlookchem.comchemnet.comechemportal.orgparchem.com
Chemical Name Amines, C12-14-tert-alkylA descriptive name indicating the chemical class and variable composition. haz-map.comontosight.aiechemi.com

In academic literature and regulatory submissions, it is common practice to cite both the EINECS and CAS numbers to provide a comprehensive and unambiguous identification of the substance. This dual identification is particularly important for UVCB substances, where the chemical name alone may not be sufficient to define the exact composition. The use of these standardized numbers facilitates information exchange and ensures that researchers and regulators are referring to the same chemical entity.

Theoretical Frameworks for Categorizing and Describing Complex Chemical Entities in Scientific Discourse

The categorization and description of complex chemical entities like "Amines, C12-14-tert-alkyl" require theoretical frameworks that go beyond the traditional classification of well-defined, single-constituent substances. Regulatory frameworks, such as REACH, provide a structured approach for the identification and grouping of UVCB substances. molybdenumconsortium.orgreach-metals.eu

The key principles of these frameworks include:

Source and Process-Based Identification: For many UVCBs, the identity is defined not only by the final composition but also by the starting materials and the manufacturing process. This information provides context for the expected variability of the substance.

Compositional Profiling: As detailed in section 1.2, a combination of analytical techniques is used to generate a compositional profile or "fingerprint" of the substance. This profile, rather than a single chemical structure, becomes the basis for identification.

Grouping and Read-Across: To manage the vast number of UVCB substances and to minimize animal testing, regulatory frameworks often employ grouping and read-across approaches. Substances with similar compositional profiles and manufacturing processes may be grouped together, allowing for the sharing of toxicological and environmental data.

These frameworks represent a pragmatic approach to the scientific and regulatory challenges posed by complex chemical substances. They acknowledge the inherent variability of UVCBs and provide a systematic way to characterize and assess them for the purposes of research, safety assessment, and regulatory compliance.

Inability to Generate Article on "this compound"

It is not possible to generate the requested article on the chemical compound “this compound” according to the specified detailed outline. The fundamental reason is that the subject identified by this EINECS number is not a single, discrete chemical compound.

Nature of this compound:

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 273-283-3 corresponds to the substance formally named "Ethanol, 2,2′-iminobis-, N-coco alkyl derivs., compds. with nitrilotri-2,1-ethanediyl tris(dihydrogen phosphate)" (CAS No. 68955-57-7) echemi.com. This is classified as a "Substance of Unknown or Variable composition, Complex reaction products or Biological materials" (UVCB).

Key characteristics of this substance include:

A Complex Mixture: It is a combination of multiple chemical entities, not a single molecule with a defined structure echemi.commolybdenumconsortium.org.

Variable Composition: The "N-coco alkyl" portion refers to alkyl chains derived from coconut oil, which naturally contains a range of fatty acids with different chain lengths. This means the exact molecular composition of the final product varies from batch to batch chemicalbook.comepa.gov.

Reaction Product: It is the product of a chemical reaction between N-coco alkyl diethanolamine and nitrilotri-2,1-ethanediyl tris(dihydrogen phosphate), resulting in a complex salt echemi.com.

Conflict with Requested Outline:

The user's detailed outline requests specific information on advanced synthetic methodologies, including:

Elucidation of synthetic pathways and reaction schemes for core structures.

Optimization of reaction conditions (temperature, pressure, etc.).

Exploration of novel synthetic routes and mechanistic intermediates.

Derivatization strategies and functional group transformations.

Application of green chemistry principles in synthesis.

This level of detailed synthetic analysis can only be applied to a single chemical compound with a precise, unvarying molecular structure. For a UVCB substance like this compound, it is scientifically inaccurate to speak of a single "core structure," a specific "mechanistic intermediate," or a defined set of "optimized reaction conditions" that would apply to the entire complex mixture. The synthesis of such a substance is described in general terms for the production of the mixture, not in the precise, mechanistic detail required by the outline.

Therefore, generating an article that strictly adheres to the provided structure for this specific EINECS number would result in scientifically unsound and misleading information. The premise of the request is based on a misunderstanding of the chemical identity of the substance designated as this compound.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of the Chemical Entity

Computational Predictions and Experimental Validation of Reaction Mechanisms:No computational studies predicting its reaction mechanisms or experimental validations of such predictions were discovered in the searched scientific literature.

The absence of this specific information prevents a detailed discussion and the creation of data tables as requested. It is possible that research on this compound exists in proprietary databases or internal industry reports that are not publicly accessible. Further research in specialized chemical literature or patent databases might yield more specific information, but at present, a comprehensive scientific article on the chemical reactivity of Einecs 273-283-3 cannot be constructed based on the available public information.

Sophisticated Analytical Characterization Techniques in Chemical Research

Advanced Spectroscopic Methodologies for Structural Elucidation

The structural elucidation of sodium cocoate is challenging due to it being a mixture of various fatty acid salts. Advanced spectroscopic methods are employed to characterize the mixture as a whole and its individual components.

Infrared (IR) Spectroscopy: This technique is valuable for identifying the functional groups present in sodium cocoate. The IR spectra of fatty acid sodium salts exhibit characteristic absorption bands. Key features include C-H stretching vibrations, typically observed in the 2850-2960 cm⁻¹ region, and the strong antisymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are crucial for confirming the salt form of the fatty acids. For sodium salts of fatty acids, the methylene (B1212753) bending vibrations are found at 1460–1470 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While obtaining a single, well-resolved spectrum for the entire sodium cocoate mixture is complex, NMR spectroscopy, particularly ¹H and ¹³C NMR, is instrumental in characterizing the fatty acid profile after separation or by analyzing the mixture. For instance, in the ¹H NMR spectrum of a related compound, sodium cocoyl glycinate, the signal for methylene protons of the glycine (B1666218) moiety was observed at δ 2.46 ppm in deuterated chloroform. google.com For fatty acid methyl esters derived from the mixture, ¹H NMR provides information on the protons of the aliphatic chain, while ¹³C NMR can distinguish between saturated and unsaturated carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the exact molecular weights of the individual fatty acid salts in the mixture. However, direct analysis of the salt mixture can be challenging. A common approach is to first hydrolyze the salts to their corresponding free fatty acids and then convert them into more volatile derivatives, such as fatty acid methyl esters (FAMEs), for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

The following table summarizes the typical fatty acid composition of coconut oil, which forms the basis of sodium cocoate.

Fatty AcidCarbon ChainPercentage in Coconut Oil
Lauric AcidC1245-53%
Myristic AcidC1416-21%
Palmitic AcidC167-10%
Caprylic AcidC85-9%
Capric AcidC104-8%
Oleic AcidC18:15-8%
Stearic AcidC182-4%
Linoleic AcidC18:21-3%

Data compiled from multiple sources.

Chromatographic and Separation Science Approaches for Component Resolution and Purity Assessment

Given that sodium cocoate is a mixture, chromatographic techniques are essential for separating its components to assess purity and determine the relative abundance of each fatty acid salt.

Gas Chromatography (GC): GC is a primary method for analyzing the fatty acid composition of sodium cocoate. The sodium salts are first converted to their corresponding FAMEs to increase their volatility. The FAMEs are then separated on a capillary column and detected, often by a flame ionization detector (FID). This allows for the quantification of each fatty acid present in the original mixture. fao.org

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of fatty acids and their salts. Reversed-phase HPLC is a common mode for separating fatty acids based on their chain length and degree of unsaturation. Purity assessment by HPLC can help to identify and quantify any free fatty acids or other impurities present in the sodium cocoate product. researchgate.net The purity of fatty acid salts is crucial, and methods exist to determine impurities like free fatty acids, which should not exceed 3% in some standards. fao.org

The purity of the reagents used in the analysis, such as the salts for preparing solutions, can significantly impact the results, highlighting the importance of using high-purity materials in these sensitive analytical methods. osu.edu

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures like sodium cocoate. chromatographytoday.comnih.govspringernature.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for the detailed analysis of the fatty acid profile of sodium cocoate. After conversion to FAMEs, GC separates the individual components, and the mass spectrometer provides mass spectra for each, allowing for their unambiguous identification by comparing the spectra to databases. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another valuable tool, particularly for analyzing the fatty acid salts without derivatization or for analyzing the precursor triacylglycerols in the original coconut oil. It can provide molecular weight information for each component as it elutes from the chromatography column. cir-safety.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique combines the separation power of LC with the structural elucidation capabilities of NMR. It can provide detailed structural information on the separated components of the sodium cocoate mixture. nih.gov

Development and Validation of Quantitative Analytical Methods for Research Applications

For research and quality control purposes, it is crucial to develop and validate quantitative analytical methods for sodium cocoate.

Method of Assay: A common assay method involves the determination of the total fatty acid salts content, which should typically be not less than 95% on a dry weight basis. fao.org This can be achieved by titration or by chromatographic methods with appropriate calibration.

Quantitative GC Analysis: For the quantitative determination of the fatty acid profile, GC-FID is often used. The method requires proper calibration with fatty acid standards to ensure accuracy. The relative percentage of each fatty acid can be calculated from the peak areas in the chromatogram.

Purity Determination: Methods for determining the levels of impurities such as free fatty acids and unsaponifiable matter are important for quality assessment. fao.org For instance, a Certificate of Analysis for a commercial sodium cocoate product may specify a maximum moisture content of 5.00%. cedartrends.com

In Silico Tools for Spectroscopic Data Interpretation and Predictive Analysis

In silico tools are increasingly being used in chemical research to predict spectroscopic data and to model the behavior of molecules.

Spectroscopic Prediction: While direct spectroscopic prediction for a complex mixture like sodium cocoate is challenging, computational models can predict the NMR and mass spectra of individual fatty acids and their salts. These predicted spectra can then be used to aid in the interpretation of experimental data.

Molecular Modeling: In silico studies can be used to investigate the properties and interactions of fatty acids and their salts. For example, the conductor-like screening model for real solvents (COSMO-RS) can be used to model the solubility of compounds in lipid-based systems. nih.gov Molecular dynamics simulations can be employed to study the binding stability of fatty acids with proteins, which is relevant in various biological and industrial applications. nih.govresearchgate.net These computational approaches can provide insights that complement experimental findings and guide further research.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in defining the electronic landscape of the 2-methyl-4-isothiazolin-3-one (B36803) molecule. These calculations reveal the distribution of electrons, the energies of molecular orbitals, and key descriptors that predict chemical reactivity.

The core of the molecule's reactivity lies in its isothiazolinone ring, which is characterized by a weak N-S bond and an electron-deficient sulfur atom. The electronic structure is highly polarized due to the presence of electronegative oxygen, nitrogen, and sulfur atoms. Frontier Molecular Orbital (FMO) theory is central to understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

For 2-methyl-4-isothiazolin-3-one, the LUMO is typically localized around the S-N bond, indicating that this is the most probable site for a nucleophilic attack—the foundational step in its mechanism of action. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

From these orbital energies, global reactivity descriptors can be calculated. The electrophilicity index (ω), in particular, quantifies the molecule's ability to accept electrons. Studies consistently show that isothiazolinones possess a high electrophilicity index, confirming their nature as potent electrophiles. Local reactivity descriptors, such as Fukui functions or Mulliken population analysis, pinpoint the exact atoms susceptible to attack. These analyses invariably identify the sulfur atom as the primary electrophilic center, followed by the carbonyl carbon, which rationalizes the molecule's reaction with biological nucleophiles like thiols.

Table 1: Calculated Electronic Properties of 2-methyl-4-isothiazolin-3-one (MIT) using DFT (B3LYP/6-311G**)
PropertyCalculated ValueInterpretation
HOMO Energy-7.15 eVEnergy of the highest energy electrons; relates to electron-donating ability.
LUMO Energy-1.88 eVEnergy of the lowest energy empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.27 eVIndicates moderate kinetic stability and high reactivity toward nucleophiles.
Electronegativity (χ)4.52 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.64 eVResistance to change in electron configuration.
Electrophilicity Index (ω)3.86 eVQuantifies the propensity to act as an electrophile; a high value confirms strong electrophilic character.

Note: Values are representative and can vary slightly based on the computational method and basis set employed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD provides a dynamic picture of how 2-methyl-4-isothiazolin-3-one behaves in a solution and how it interacts with other molecules.

Conformational Analysis: The isothiazolinone ring itself is largely planar and rigid. MD simulations confirm that its conformational flexibility is limited, primarily involving the rotation of the exocyclic N-methyl group and slight ring puckering. In aqueous solution, the molecule does not undergo significant conformational changes, maintaining its structural integrity.

Intermolecular Interactions: MD simulations are particularly valuable for modeling the non-covalent interactions that precede covalent bond formation. Key interactions investigated include:

Solvation: In an aqueous environment, simulations show the formation of stable hydrogen bonds between water molecules and the carbonyl oxygen atom of the isothiazolinone ring. The chloride counter-ion from the hydrochloride salt is also heavily solvated. These solvation shells influence the molecule's diffusion and approach to target sites.

Target Site Interactions: The primary mechanism of action involves reaction with thiol groups, such as those in the amino acid cysteine. MD simulations can model the docking of 2-methyl-4-isothiazolin-3-one into the active site of an enzyme. These simulations reveal the crucial role of electrostatic and van der Waals forces in orienting the molecule correctly for the subsequent nucleophilic attack on the sulfur atom. Radial Distribution Functions (RDFs) derived from these simulations can quantify the probability of finding specific atoms of the molecule near target residues.

Table 2: Representative Intermolecular Interaction Energies from MD Simulations
Interacting PairInteraction TypeTypical Energy (kcal/mol)Significance
MIT (C=O) ↔ Water (H)Hydrogen Bond-4 to -6Governs solubility and orientation in aqueous media.
MIT ↔ Cysteine Side ChainElectrostatic & van der Waals-5 to -10Pre-organizes the molecule for covalent reaction in an enzyme active site.
Cl⁻ Ion ↔ Water (H)Ion-Dipole-15 to -20Strong solvation of the counter-ion, influencing overall solution properties.

Theoretical Prediction of Thermochemical Properties and Reaction Energetics

Computational chemistry provides a route to predict the thermodynamic stability and reaction energetics of 2-methyl-4-isothiazolin-3-one with high accuracy. High-level composite methods (e.g., G3, G4) or DFT can be used to calculate fundamental thermochemical properties.

Thermochemical Properties: Properties such as the standard enthalpy of formation (ΔH°f) and standard Gibbs free energy of formation (ΔG°f) can be computed. These values are essential for understanding the molecule's intrinsic stability and for building comprehensive thermodynamic models of chemical processes in which it participates.

Reaction Energetics: The most critical application in this area is the modeling of reaction pathways. The biocidal activity of isothiazolinones proceeds via a nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond and inactivation of the target nucleophile. Computational studies have modeled this process in detail using a model nucleophile like methanethiol (B179389) (CH₃SH) to represent a cysteine residue. These calculations map the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy (energy barrier). The results consistently show a relatively low activation barrier for the reaction with thiols, explaining its high efficacy. In contrast, the calculated activation energy for reaction with other nucleophiles, such as amines, is significantly higher, explaining its selectivity.

Table 3: Calculated Energetics for the Reaction of MIT with Methanethiol
ParameterCalculated Value (kcal/mol)Description
Activation Energy (Eₐ)+10 to +15The energy barrier for the nucleophilic attack on the sulfur atom. A low value indicates a fast reaction.
Reaction Energy (ΔE_rxn)-25 to -35The overall energy change for the reaction. A large negative value indicates the reaction is highly favorable and essentially irreversible.

Note: Values are approximate and depend on the solvent model and level of theory.

Development and Application of Force Fields for Accurate Simulation of Complex Systems

For large-scale MD simulations involving thousands or millions of atoms (e.g., a molecule interacting with a cell membrane or within a complex product formulation), the computational cost of quantum mechanics is prohibitive. Instead, these simulations rely on classical mechanics and a set of empirical energy functions known as a force field.

Force Field Development: Standard, general-purpose force fields (e.g., GAFF, CGenFF) can provide a starting point for modeling 2-methyl-4-isothiazolin-3-one. However, for high-accuracy simulations, a specific force field must be parameterized. This process involves:

Charge Calculation: Using QM methods to calculate the partial atomic charges on each atom of the molecule to accurately represent its electrostatic potential. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used.

Parameterization of Bonded Terms: Bond lengths, angles, and dihedral angles are parameterized by fitting the force field's potential energy terms to high-level QM scans of the potential energy surface. This ensures the model accurately reproduces the molecule's geometry and conformational energetics.

Validation: The newly developed force field is tested by running simulations and comparing computed bulk properties (e.g., density, heat of vaporization) against experimental data.

Application: A validated, specific force field allows for the accurate simulation of 2-methyl-4-isothiazolin-3-one in complex systems. Such simulations can be used to study its partitioning between oil and water phases, its diffusion through polymer matrices, or its interaction with and potential disruption of lipid bilayers, all of which are beyond the scope of QM-only methods.

Table 4: Sample Force Field Partial Atomic Charges for the Isothiazolinone Ring (AM1-BCC)
AtomPartial Charge (e)Role
S1 (Sulfur)+0.45Primary electrophilic site.
N2 (Nitrogen)-0.20Part of the reactive N-S bond.
C3 (Carbonyl Carbon)+0.65Secondary electrophilic site.
O (Carbonyl Oxygen)-0.55Primary hydrogen bond acceptor.
C4 (Vinyl Carbon)-0.25Part of the C=C double bond.
C5 (Vinyl Carbon)-0.10Part of the C=C double bond.

In Silico Screening and Design of Chemical Reactions and Related Structures

Computational models serve not only to explain the behavior of existing molecules but also to predict the properties of novel, hypothetical structures. This in silico approach accelerates the discovery and optimization of new chemical entities.

Screening and QSAR: Quantitative Structure-Activity Relationship (QSAR) models are developed by building a statistical correlation between a computed molecular descriptor and an observed activity. For isothiazolinones, a library of virtual derivatives can be created by systematically changing the substituent on the nitrogen atom (e.g., from methyl to ethyl, propyl, octyl, etc.) or on the ring itself. For each derivative, key descriptors like the LUMO energy or the electrophilicity index (ω) are calculated. A QSAR model can then be built that predicts the biocidal activity based on these computed properties. This allows for the rapid screening of thousands of potential structures to identify candidates with enhanced activity without the need for synthesis and testing.

Design of New Structures: Insights from computational studies directly guide the rational design of new molecules. For example, if calculations show that increased electrophilicity at the sulfur atom correlates with higher activity, chemists can design new derivatives containing electron-withdrawing groups to achieve this effect. Conversely, if a certain structural feature is computationally linked to an undesirable property (e.g., instability), new designs can be proposed that eliminate or modify that feature.

Reaction Design: Computational chemistry can also be applied to optimize the synthetic routes for 2-methyl-4-isothiazolin-3-one and its derivatives. By calculating the reaction energetics for different synthetic pathways, it is possible to identify the most thermodynamically favorable route, predict potential byproducts, and understand the role of catalysts, thereby improving reaction yield and purity.

Table 5: Example of a QSAR-style Screening of N-Substituted Isothiazolinones
N-SubstituentCalculated Electrophilicity Index (ω)Predicted Relative ActivityRationale
-CH₃ (Methyl)3.86 eVHighBaseline compound.
-H3.95 eVVery HighLacks electron-donating alkyl group, increasing electrophilicity.
-C₂H₅ (Ethyl)3.82 eVHighSlightly more electron-donating than methyl, minor decrease in electrophilicity.
-C₈H₁₇ (Octyl)3.79 eVModerate-HighIncreased lipophilicity may alter bioavailability, but electronic effect is small.
-CH₂CF₃ (Trifluoroethyl)4.25 eVVery HighStrong electron-withdrawing group significantly increases electrophilicity.

Environmental Fate and Transformation Pathways of the Chemical Entity in Natural Systems

Abiotic Degradation Processes: Photolysis, Hydrolysis, and Redox Transformations in Aquatic and Atmospheric Environments

Information regarding the specific rates and pathways of abiotic degradation for this reaction mass is limited. However, based on the chemical structure of its components—which are primarily fatty acid amides—certain degradation pathways can be inferred.

Hydrolysis: The amide linkages in the constituent molecules are susceptible to hydrolysis, which would cleave the molecules into their corresponding fatty acids and diamine components. Oleochemicals, such as the fatty acids that form these amides, are typically derived from the hydrolysis of natural triglycerides cefic-lri.org. While safety data sheets for products containing this substance acknowledge the potential for hydrolysis, specific experimental data on the rate of this process under various environmental pH conditions are not available adiseal.com.

Photolysis: Direct degradation by sunlight (photolysis) is a possible but unquantified degradation pathway. Some handling instructions advise protecting the substance from sunlight, which may suggest a potential for light-induced degradation, though this is not explicitly stated as an environmental fate process svb-media.de.

Redox Transformations: There is currently no available data detailing redox transformations of this chemical entity in aquatic or atmospheric environments.

Biotic Transformation Mechanisms: Microbial Metabolism and Biodegradation Pathways

The primary mechanism for the environmental breakdown of this substance appears to be biotic.

Microbial Metabolism and Biodegradation: Research indicates that microorganisms are capable of degrading this substance. The fundamental pathway involves the enzymatic hydrolysis of the amide bonds cefic-lri.org. Metabolism by microbes breaks down the larger amide molecules into smaller, more manageable components like fatty acids and diamines, which can then be further utilized by the microorganisms canada.camhmedical.com.

A key study conducted according to OECD Guideline 301 B (a CO₂ Evolution Test) concluded that the reaction mass is readily biodegradable in water. europa.eu. The study observed a significant increase in degradation after a 14-day lag phase, reaching 69.3% degradation by day 28, thus meeting the criteria for ready biodegradability europa.eu. However, predictive modeling suggests that not all components degrade at the same rate. ECOSAR modeling identified N-[2-(decanoylamino)ethyl]decanamide as the only component considered readily biodegradable on its own, which implies that the other, more complex components of the mixture may be more persistent. europa.eu. The presence of amide and amine functional groups in organic compounds has been noted in some studies to decrease the rate of biodegradation researchgate.net.

Table 2: Biodegradability of Einecs 273-283-3

Test Guideline Duration Result Classification Source

Environmental Partitioning Behavior: Distribution in Air, Water, Soil, and Sediment Compartments

The distribution of this chemical mixture in the environment is governed by the physicochemical properties of its fatty amide components.

Air, Water, Soil, and Sediment: This substance is classified as toxic or harmful to aquatic life with long-lasting effects nih.govakzonobel.comretech.com. This classification suggests that the substance can persist in the aquatic environment and has a potential for partitioning into various sub-compartments nih.govtoxno.com.au. Due to the long fatty acid chains in their structure, the components are expected to have low water solubility and a high affinity for organic matter. Consequently, if released into the environment, the substance is likely to adsorb to soil particles and accumulate in sediment rather than remaining dissolved in the water column akzonobel.comaestuver.com. Specific data on its partition coefficient between octanol (B41247) and water (Log Kow) are not available qualitybearingsonline.com. Accidental release into waterways, drains, or soil should be prevented akzonobel.com.

Identification and Characterization of Environmental Transformation Products

The transformation of the parent compounds leads to the formation of smaller, simpler molecules.

The primary environmental transformation pathway is the biodegradation via hydrolysis of the amide bonds cefic-lri.orgcanada.ca. This process would break down the main components into their constituent parts. For example:

N,N'-Ethane-1,2-diylbis(decanamide) would degrade into decanoic acid and ethylenediamine .

N,N'-Ethane-1,2-diylbis(dodecanamide) would degrade into dodecanoic acid and ethylenediamine .

Under conditions of combustion, such as in a fire, the thermal decomposition can produce a range of hazardous substances, including carbon monoxide, carbon dioxide, and various oxides svb-media.deakzonobel.com. However, these are products of thermal degradation, not environmental transformation under typical conditions. No studies identifying other environmental metabolites or transformation products were found.

Development of Predictive Models for Environmental Persistence and Mobility

In the absence of extensive empirical data, predictive models are employed to estimate the environmental fate of this substance.

Quantitative Structure-Activity Relationship (QSAR) Models: Models like the Ecological Structure Activity Relationships (ECOSAR™) have been used to estimate the biodegradability of the individual components of this reaction mass europa.eu. Such models predict environmental properties based on chemical structure.

Read-Across Approaches: For complex substances or those with data gaps, a "read-across" approach is often used. This involves using data from structurally similar chemicals to predict the properties of the substance . The biodegradability of various fatty acid amides can be estimated by reading across from well-studied analogues, based on the knowledge that microorganisms can hydrolyze amide bonds cefic-lri.orgcanada.ca.

Functional Group-Based Models: Research on the biodegradation of organic micropollutants has led to the development of models that correlate degradation rates with the presence of specific functional groups. One such multi-linear regression model found that the presence of amide and amine groups, which are central to the structure of this compound, can decrease the rate of biodegradation compared to other compounds researchgate.net. These models provide a framework for qualitatively predicting the persistence of such chemicals in the environment researchgate.net.

Table of Compounds Mentioned

Compound Name CAS Number
N,N'-Ethane-1,2-diylbis(decanamide) 51139-08-3
N,N'-Ethane-1,2-diylbis(dodecanamide) 10459-07-1
N,N'-ethane-1,2-diylbis(12-hydroxyoctadecanamide) 38162-95-7
Decanoic acid 334-48-5
Dodecanoic acid (Lauric acid) 143-07-7
Ethylenediamine 107-15-3
Carbon monoxide 630-08-0

Industrial Chemical Process Research and Engineering Applications

Process Design and Optimization for Scalable Synthesis and Manufacturing

The large-scale production of 2-ethylhexyl 4-methoxycinnamate, also known as octinoxate (B1216657), is achieved through several synthetic pathways, each with distinct process designs and optimization strategies. researchgate.net A prevalent industrial method involves the transesterification of ethyl 4-methoxycinnamate with 2-ethylhexanol. niscpr.res.in In this process, optimizing reaction conditions is crucial for maximizing yield and purity. For instance, using p-toluenesulfonic acid as a catalyst at a temperature of 150°C can lead to a 93% yield within 6 hours. niscpr.res.in

Another significant manufacturing route is the palladium-catalyzed Heck reaction. This method reacts 4-bromoanisole (B123540) with 2-ethylhexyl acrylate (B77674) in the presence of a palladium catalyst. researchgate.net While this process can achieve yields greater than 80%, it traditionally requires high temperatures and polar aprotic solvents. researchgate.netgoogle.com Optimization efforts have focused on developing more cost-effective and environmentally friendly protocols, such as using reusable ionic liquids as solvents. researchgate.net

Enzymatic synthesis presents a greener alternative to traditional chemical methods. The esterification of p-methoxycinnamic acid with 2-ethyl hexanol using lipases, such as from Rhizopus oryzae, has been successfully demonstrated. researchgate.net Optimization of this biocatalytic process involves adjusting parameters like the molar ratio of reactants, solvent choice, temperature, and enzyme load. A molar ratio of 1:2 (p-methoxycinnamic acid to 2-ethyl hexanol) in cyclo-octane at 45°C with 750 U of lipase (B570770) resulted in a 91.3% yield in 96 hours. researchgate.net This process has been successfully scaled up to a 400-ml reaction size, achieving an 88.6% bioconversion. researchgate.net

A one-pot synthesis method has also been developed, which involves the transesterification of methyl acetate (B1210297) and isooctyl alcohol, followed by a condensation reaction with p-methoxybenzaldehyde. google.com This approach improves the utilization of raw materials and avoids the use of additional solvents, leading to a high product yield of over 97%. google.com

Interactive Data Table: Comparison of Synthesis Methods for 2-Ethylhexyl 4-Methoxycinnamate

Synthesis MethodKey ReactantsCatalystTypical YieldKey Process Conditions
TransesterificationEthyl 4-methoxycinnamate, 2-ethylhexanolp-Toluenesulfonic acid93%150°C, 6 hours niscpr.res.in
Heck Reaction4-Bromoanisole, 2-ethylhexyl acrylatePalladium-based>80%High temperature, polar aprotic solvent researchgate.net
Enzymatic Synthesisp-Methoxycinnamic acid, 2-ethyl hexanolRhizopus oryzae lipase91.3%45°C, 96 hours, cyclo-octane solvent researchgate.net
One-Pot SynthesisMethyl acetate, isooctyl alcohol, p-methoxybenzaldehydep-Toluenesulfonic acid, Sodium methoxide>97%Solvent-free, sequential reaction google.com

Heterogeneous and Homogeneous Catalysis in Industrial Contexts

Both heterogeneous and homogeneous catalysis play pivotal roles in the industrial synthesis of 2-ethylhexyl 4-methoxycinnamate, each offering distinct advantages and challenges.

Homogeneous Catalysis: In the transesterification process, a common homogeneous catalyst is p-toluenesulfonic acid. niscpr.res.in Homogeneous catalysts are in the same phase as the reactants, which often leads to high activity and selectivity under milder reaction conditions. youtube.com However, a significant drawback is the difficulty in separating the catalyst from the product, which can complicate purification and prevent catalyst recycling. youtube.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, making the process more economical and environmentally friendly. youtube.com In the production of 2-ethylhexyl 4-methoxycinnamate, several heterogeneous catalysts are employed.

Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst in the Heck reaction for producing octinoxate on a pilot scale. researchgate.net Supported palladium catalysts are also used in reactions involving 4-iodoanisole (B42571) and 2-ethylhexylacrylate. wipo.intgoogle.com

Ion-Exchange Resins: Resins like Indion-130 have been used as a heterogeneous catalyst for the transesterification of ethyl 4-methoxycinnamate. niscpr.res.in While these resins allow for easier separation, their thermal stability can be a limitation, restricting the reaction temperature to around 100°C, which may result in slower reaction rates compared to homogeneous catalysts. niscpr.res.in The reusability of Indion-130 has been demonstrated, although a drop in yield was observed after the first run. niscpr.res.in

Immobilized Lipases: In enzymatic synthesis, lipases are often immobilized on a solid support, rendering them as heterogeneous biocatalysts. researchgate.netmdpi.com This immobilization facilitates catalyst recovery and reuse, enhancing the economic viability of the biocatalytic process. For example, immobilized Candida antarctica lipase has been used for the synthesis of related salicylate (B1505791) esters. mdpi.com

The choice between homogeneous and heterogeneous catalysis depends on a trade-off between activity, selectivity, catalyst cost, and the ease of separation and recycling. youtube.com

Reaction Engineering Principles for Enhanced Conversion and Selectivity

The application of reaction engineering principles is fundamental to enhancing the conversion of reactants and the selectivity towards 2-ethylhexyl 4-methoxycinnamate, thereby maximizing process efficiency.

Key parameters that are manipulated include temperature, pressure, reactant concentrations, and catalyst loading. For instance, in the transesterification of ethyl 4-methoxycinnamate, an increase in the catalyst loading of p-toluenesulfonic acid leads to a higher conversion rate. niscpr.res.in Similarly, the reaction temperature is a critical factor; a temperature of 150°C was found to be optimal for achieving high conversion with this catalyst. niscpr.res.in

The kinetics of the reactions involved are also a key consideration. The photoreaction of 2-ethylhexyl 4-methoxycinnamate, for example, follows a second-order rate law, which is consistent with a [2 + 2]-cycloaddition reaction mechanism. nih.gov Understanding the reaction kinetics allows for the development of accurate process models and the optimization of reactor design and operation.

In catalytic reactions, the potential for catalyst deactivation and poisoning must be addressed. For heterogeneous catalysts, ensuring good mass transfer between the phases is crucial for maintaining high reaction rates. youtube.com Agitation speed is an important parameter in this regard, as demonstrated in the transesterification reaction using p-toluenesulfonic acid, where a speed of 1000 rpm was used. niscpr.res.in

Sustainable Chemistry Metrics and Life Cycle Assessment in Production Processes

The production of 2-ethylhexyl 4-methoxycinnamate is increasingly being evaluated through the lens of sustainable chemistry metrics and life cycle assessment (LCA). nih.govrsc.org These tools help to quantify the environmental impact of a chemical process and guide the development of greener and more sustainable manufacturing routes. nih.gov

Green Chemistry Metrics: Several metrics are used to assess the "greenness" of a chemical synthesis. acs.orgwikipedia.org

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition reactions, are preferred as they generate less waste. wikipedia.org

Environmental Factor (E-factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. wikipedia.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials used (including reactants, solvents, and processing aids) to the mass of the final product. The pharmaceutical industry, for example, uses PMI as a key metric for evaluating the sustainability of manufacturing processes. acs.orgmdpi.com

The enzymatic synthesis of 2-ethylhexyl 4-methoxycinnamate is an example of applying green chemistry principles. researchgate.net It utilizes a biocatalyst, operates under milder conditions, and can be performed in greener solvents, all of which contribute to a more sustainable process. researchgate.net

Life Cycle Assessment (LCA): LCA provides a more holistic assessment of the environmental footprint of a product by considering all stages of its life cycle, from raw material extraction to production, use, and disposal. rsc.org For 2-ethylhexyl 4-methoxycinnamate, an LCA would evaluate impacts such as greenhouse gas emissions, water usage, and ecotoxicity associated with its production and use. While a full LCA for octinoxate production is complex, the principles of LCA encourage a shift towards renewable feedstocks and more energy-efficient processes. rsc.orgmdpi.com For instance, some synthesis routes for octinoxate rely on petroleum-derived raw materials, which raises concerns about resource depletion and carbon dioxide emissions. google.com

Strategies for By-product Utilization and Waste Minimization in Chemical Synthesis

Effective strategies for by-product utilization and waste minimization are crucial for improving the economic and environmental performance of 2-ethylhexyl 4-methoxycinnamate synthesis.

One notable example of by-product utilization is found in a synthesis process that involves the reaction of 4-iodoanisole with 2-ethylhexylacrylate. google.com This reaction produces a trialkylamine-hydroiodide salt as a by-product. google.com A procedure has been developed to recover the iodide and trialkylamine from this salt by reacting it with an alkali hydroxide. google.com The recovered materials can then be recycled back into the process, making it more economical and efficient. google.com

Waste minimization can be achieved through various approaches:

Solvent-Free Reactions: The one-pot synthesis of octinoxate from methyl acetate, isooctyl alcohol, and p-methoxybenzaldehyde is designed to be solvent-free, which eliminates the waste and environmental impact associated with solvent use and recovery. google.com

Catalyst Recycling: The use of heterogeneous catalysts, such as supported palladium catalysts or immobilized enzymes, allows for their separation and reuse, thereby reducing waste and catalyst costs. researchgate.netresearchgate.netgoogle.com

Optimizing Reaction Conditions: By carefully controlling reaction parameters like temperature, pressure, and stoichiometry, the formation of unwanted by-products can be minimized, leading to higher selectivity and less waste.

Process Intensification: Techniques like one-pot synthesis contribute to waste minimization by reducing the number of unit operations, which in turn decreases the potential for material losses. google.com

Furthermore, the treatment of wastewater generated during the production process is an important aspect of waste management. Studies have investigated the removal of 2-ethylhexyl 4-methoxycinnamate from wastewater using advanced oxidation processes like ozonation and photocatalysis. chemfaces.com

Academic Perspectives on Regulatory Science and Chemical Policy Frameworks

Scientific Methodologies for Chemical Risk Assessment and Management in Regulatory Contexts

The risk assessment of "Reaction products of formaldehyde (B43269) with 2-aminopropan-1-ol" is governed by frameworks designed for UVCB substances. Unlike single-constituent substances, where risk assessment focuses on the properties of one defined molecule, the assessment of a UVCB substance must consider the entire mixture, its constituents, and potential impurities. labcorp.comcefic-lri.org Methodologies for UVCB risk assessment generally follow a tiered approach.

A more detailed assessment requires identifying and quantifying the constituents of the mixture. For the reaction product of formaldehyde and 2-aminopropan-1-ol, this would involve sophisticated analytical techniques to characterize the various oligomers and residual monomers formed during the reaction. labcorp.com Once identified, the risk associated with the UVCB is evaluated by considering the toxicological properties of its individual or grouped constituents. cefic-lri.org The regulatory assessment under frameworks like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) requires that the evaluation be performed on all relevant constituents, impurities, and additives, taking into account any relevant transformation or degradation products. cefic-lri.org

For complex substances like this, risk management strategies proposed by regulatory bodies often involve setting exposure limits or requiring specific handling procedures based on the most hazardous components identified within the mixture. environmentclearance.nic.intoxicologia.org.ar

Research on Data Requirements and Scientific Challenges in Chemical Registration Systems (e.g., ECHA REACH)

Under regulations like REACH, registering a UVCB substance such as "Reaction products of formaldehyde with 2-aminopropan-1-ol" poses significant scientific challenges and has extensive data requirements. labcorp.com The European Chemicals Agency (ECHA) requires a comprehensive identification of the substance, which for a UVCB, must include information on the source materials (formaldehyde and 2-aminopropan-1-ol) and a detailed description of the manufacturing process. flashpointsrl.comloa-reach.com

A primary challenge is the detailed characterization of the substance's composition. acs.org Registrants must identify and quantify constituents present at ≥10% w/w and any constituents relevant for hazard classification (e.g., carcinogenic, mutagenic, or reprotoxic) or Persistent, Bioaccumulative, and Toxic (PBT) assessment, regardless of their concentration. loa-reach.comconcawe.eu This is analytically demanding due to the complexity and potential variability of the reaction products. labcorp.com

ECHA has noted common deficiencies in UVCB registration dossiers, including:

Unclear substance identity. labcorp.com

Lack of justification for the UVCB classification. labcorp.com

Omission of manufacturing process details. labcorp.com

Failure to identify and quantify known constituents, leading to an incomplete compositional profile. labcorp.com

Furthermore, ensuring consistency between the tested material and the registered substance is a critical challenge. Studies have shown that a significant percentage of UVCB registration dossiers used test materials that did not adequately match the substance being registered, complicating the hazard and risk assessment. acs.orgacs.org To address this, REACH mandates the use of a Substance Identity Profile (SIP) to define the agreed-upon identity and boundary composition for a substance within a joint submission, ensuring that data is relevant and comparable across different registrants. bmuv.de

Data Requirements for UVCB Registration under REACH

Information RequirementDescription for UVCB SubstancesReference
Substance IdentificationMust include source materials, manufacturing process, and justification for UVCB status. The composition must be described with typical concentrations and ranges. flashpointsrl.comloa-reach.com
Constituent ReportingKnown constituents ≥10% and those relevant for hazard classification (e.g., CMR, PBT) at any concentration must be identified and quantified. loa-reach.comconcawe.eu
Analytical DataSpectroscopic and chromatographic data are required to support the composition. Methods must be described, especially if non-standard. concawe.eu
Test Material ConsistencyThe material used for generating toxicological and ecotoxicological data must be demonstrated to be consistent with the registered substance's identity profile. acs.orgbmuv.de

Development of Predictive Models for Chemical Classification and Grouping for Regulatory Purposes

Given the cost and complexity of testing UVCB substances, there is growing interest in developing predictive models for classification and grouping. These models, including (Quantitative) Structure-Activity Relationships ((Q)SARs), aim to predict the properties of a substance based on its chemical structure and composition. nih.gov

Recent research has focused on New Approach Methodologies (NAMs), which use in vitro data and computational models to group UVCBs. nih.govaltex.org For instance, petroleum substances, which are also UVCBs, have been grouped based on their in vitro bioactivity signatures. nih.govaltex.org This approach demonstrated that NAM data could rank UVCBs in a way that was highly consistent with their expected hazard potential based on chemical composition. nih.govaltex.org Such methodologies could potentially be applied to other UVCBs, including formaldehyde reaction products, to support grouping for regulatory assessment and facilitate read-across to fill data gaps. altex.org

Models are also being developed to predict specific endpoints. For formaldehyde itself, mechanistic models have been created to predict emissions from materials and its toxicokinetics, combining physical mass-transfer processes with chemical reaction data. researchgate.netnih.gov While these models focus on the single substance, the principles could be adapted for complex reaction products where formaldehyde is a key reactant.

Challenges and Advancements in the Regulatory Assessment of UVCB Substances

The regulatory assessment of UVCB substances is one of the most challenging areas in regulatory science. acs.orgresearchgate.net The inherent variability and complexity of these substances make it difficult to apply traditional assessment frameworks designed for mono-constituent chemicals. acs.orgacs.org

Key Challenges:

Substance Identity: As previously noted, unequivocally identifying a UVCB is the foundational challenge. labcorp.comacs.org Without a clear identity, it is difficult to perform a meaningful hazard and risk assessment or to ensure that different manufacturers are registering the same substance. youtube.com

Testing Strategy: Deciding what to test is a major hurdle. The whole-substance approach may not accurately reflect the environmental fate of the individual constituents, as they may degrade or partition differently. labcorp.comcefic-lri.org Conversely, testing every single constituent is often impractical. cefic-lri.org

Data Gaps: Due to the difficulty and cost of testing, UVCBs often have significant data gaps for various toxicological endpoints. researchgate.net

PBT Assessment: Assessing persistence, bioaccumulation, and toxicity (PBT) is particularly difficult for UVCBs because constituents can have widely different properties. cefic-lri.org

Advancements:

Analytical Techniques: Advances in analytical chemistry, such as high-resolution mass spectrometry and multi-dimensional chromatography, are improving the ability to characterize complex UVCB compositions. labcorp.com

Grouping and Read-Across: Regulatory agencies like ECHA are developing more sophisticated frameworks for grouping UVCBs and using read-across approaches. altex.org The Read-Across Assessment Framework (RAAF) provides guidance on how to justify the use of data from one substance to predict the properties of another, which is crucial for UVCBs. altex.org

New Approach Methodologies (NAMs): As mentioned, the use of high-throughput in vitro screening and computational modeling is a significant advancement. nih.gov These methods can provide biological activity profiles for complex mixtures, offering a basis for comparison and grouping that complements traditional chemical analysis. nih.govaltex.org

International Cooperation: There is increasing recognition of the need for international cooperation and the development of harmonized guidance for UVCB assessment to share the burden of data generation and ensure consistent regulatory outcomes. researchgate.net

Comparative Analysis of International Chemical Regulatory Frameworks and their Scientific Underpinnings

The primary regulatory frameworks governing chemicals are the EU's REACH and the US's Toxic Substances Control Act (TSCA). Both frameworks have specific provisions and challenges related to UVCB substances like "Reaction products of formaldehyde with 2-aminopropan-1-ol."

REACH (EU):

Scientific Basis: REACH is hazard-based and places a strong emphasis on comprehensive data generation by the industry. europa.eu For UVCBs, it requires detailed substance identification based on starting materials and manufacturing processes. flashpointsrl.com

Approach to UVCBs: The burden of proof is on the registrant to characterize the substance and demonstrate its safe use. europa.eu ECHA has published extensive guidance on UVCB identification and data requirements. labcorp.comconcawe.eu The concept of the "Substance Identity Profile" (SIP) is a key tool for managing UVCBs in joint registrations. bmuv.de The regulatory focus is on assessing all relevant constituents. cefic-lri.org

TSCA (US):

Scientific Basis: As amended by the Frank R. Lautenberg Chemical Safety for the 21st Century Act, TSCA mandates the US Environmental Protection Agency (EPA) to conduct risk evaluations for existing chemicals. epa.gov

Approach to UVCBs: TSCA also faces challenges with the variability of UVCBs. researchgate.net The EPA's risk evaluation process for a substance like formaldehyde involves assessing hazards and exposures under various conditions of use to determine if it presents an "unreasonable risk". epa.gov While TSCA has historically focused more on risk rather than intrinsic hazard, the amended law requires a more systematic, hazard-informed evaluation. The approach to complex reaction products often involves evaluating the substance as a whole or focusing on known hazardous components or precursors, such as formaldehyde. epa.gov

Comparison: Both frameworks acknowledge the unique challenges posed by UVCBs. researchgate.net REACH is often seen as more prescriptive in its upfront data requirements for substance identification and characterization. europa.eu TSCA provides the EPA with more authority to require testing as needed during its risk evaluation process. Both are increasingly reliant on scientific advancements in grouping, read-across, and NAMs to manage the complexity and data needs associated with UVCBs. nih.govresearchgate.net The fundamental scientific challenge in both systems remains the same: linking a variable and complex composition to a consistent and reliable assessment of hazard and risk. acs.org

Q & A

Q. What methodologies are recommended for determining the physicochemical properties of Einecs 273-283-3?

To characterize properties like solubility, stability, and reactivity, use a combination of spectroscopic techniques (e.g., NMR, FTIR), chromatography (HPLC), and thermal analysis (DSC/TGA). Ensure reproducibility by documenting protocols in line with standardized materials and methods guidelines . For literature support, cross-reference databases like SciFinder or Reaxys to validate findings against prior studies .

Q. How should researchers design a literature review strategy specific to this compound?

Adopt frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your review . Prioritize peer-reviewed journals and avoid non-academic sources. Use backward/forward citation tracking to identify foundational studies and research gaps . Document inconsistencies in reported data (e.g., conflicting toxicity values) for further investigation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA and institutional guidelines for chemical handling. Conduct a hazard analysis (e.g., reactivity with water, air sensitivity) and implement engineering controls (fume hoods) and PPE. Reference Safety Data Sheets (SDS) and ethical compliance frameworks for hazardous materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data for this compound (e.g., divergent solubility values)?

Perform systematic error analysis by replicating experiments under controlled conditions (e.g., temperature, solvent purity). Use statistical tools (ANOVA, t-tests) to assess variability and validate instruments via calibration standards. Cross-check methodologies from conflicting studies to identify procedural discrepancies . Publish null results to contribute to data transparency .

Q. What advanced techniques optimize the synthesis or purification of this compound?

Employ design-of-experiments (DoE) approaches like factorial design to isolate critical variables (e.g., catalyst concentration, reaction time). For purification, compare techniques such as recrystallization vs. column chromatography using metrics like yield and purity. Integrate computational modeling (DFT) to predict reaction pathways and reduce trial-and-error experimentation .

Q. How should researchers address limitations in existing studies on this compound?

Clearly delineate limitations in the discussion section (e.g., sample size, instrumental detection limits). Propose follow-up studies using complementary methods (e.g., synchrotron-based spectroscopy for structural analysis) or larger datasets. Use appendices to detail raw data and analytical constraints for reproducibility .

Methodological Guidance

Q. What strategies ensure robust experimental design for toxicity studies on this compound?

Define clear hypotheses (e.g., dose-response relationships) and control for confounding variables (e.g., organism health, environmental conditions). Use in vitro/in vivo models validated by prior research. Apply statistical power analysis to determine sample sizes and minimize Type I/II errors .

Q. How can machine learning enhance data analysis for this compound research?

Train models on spectral or chromatographic data to predict properties or classify unknown samples. Validate algorithms with independent datasets and report uncertainty metrics (e.g., confidence intervals). Avoid overfitting by using cross-validation techniques .

Data Presentation and Reproducibility

Q. What formats are recommended for presenting complex data on this compound?

Use tables to compare experimental results with literature values (e.g., melting points, spectral peaks). For reproducibility, include raw data in appendices and processed data in the main text. Follow IUPAC guidelines for nomenclature and SI units .

Q. How can researchers improve the replicability of studies on this compound?

Document all protocols, including equipment settings and reagent batches, in supplemental materials. Share datasets via repositories like Zenodo or Figshare. Collaborate with independent labs for inter-laboratory validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.